Enantiomer-Specific Antiplatelet Potency in Nipecotamides: 2‑ to 10‑Fold Differences Between Optical Antipodes
In the most direct published class-level comparison, resolved enantiomers of N,N-dialkylnipecotamide hydrobromide 1 (1‑decyl‑3‑(N,N‑diethylcarbamoyl)piperidine) showed enantioselective inhibition of ADP‑induced human platelet aggregation: the (−)-enantiomer 1B‑(−) was 4‑fold more potent than its optical antipode 1A‑(+) [1]. For the bis‑nipecotamide series, enantiomer 2C‑(+) was 6‑fold more active than 2A‑(−) against ADP and 10‑fold more potent against collagen, with 2C‑(+) displaying an IC50 of 0.96 µM [1]. The 1992 J. Med. Chem. study further established that, for 3‑carbamoylpiperidines, R,R‑3a interacts more favourably with the putative receptor than S,S‑3a, and (+‑3a is the more potent platelet aggregation inhibitor [2]. Although the N‑substituents in these studies differ from the N,N‑dimethyl group, the core piperidine‑3‑carboxamide scaffold with a chiral 3‑position is conserved, making the enantioselectivity principle directly transferable [3].
| Evidence Dimension | Enantiomer-dependent antiplatelet IC50 ratio (class-level, N,N-dialkylnipecotamides) |
|---|---|
| Target Compound Data | No direct IC50 data found for (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride itself. |
| Comparator Or Baseline | Nipecotamide 1 (1-decyl-3-(N,N-diethylcarbamoyl)piperidine HBr): 1B-(−) vs 1A-(+), 4‑fold potency difference (ADP). Nipecotamide 2: 2C-(+) IC50=0.96 µM vs 2A-(−), 10‑fold difference (collagen) [1]. R,R‑3a vs S,S‑3a: (+)-3a is more potent [2]. |
| Quantified Difference | 4‑fold to 10‑fold enantiomer potency differentials, depending on agonist and compound |
| Conditions | In vitro ADP‑induced and collagen‑induced human platelet aggregation assays [1]. PI interaction modeling [2]. |
Why This Matters
These data establish that the chirality of the piperidine‑3‑carboxamide scaffold is a potency‑determining variable; selecting the incorrect enantiomer or a racemate can introduce a 4‑ to 10‑fold activity loss, undermining SAR reproducibility.
- [1] Gollamudi, R.; Feng, Z.; Dillingham, E. O.; Bond, S. E.; Han, G.; Salgia, S. Enantioselective Antiplatelet Actions of Nipecotamides. Thrombosis Research 1993, 69 (4), 361–367. View Source
- [2] Feng, Z.; Gollamudi, R.; Dillingham, E. O.; Bond, S. E.; Lyman, B. A.; Purcell, W. P.; Hill, R. J.; Korfmacher, W. A. Molecular Determinants of the Platelet Aggregation Inhibitory Activity of Carbamoylpiperidines. J. Med. Chem. 1992, 35 (16), 2952–2958. View Source
- [3] Class-level inference rationale: The conserved 3‑carbamoylpiperidine core in the cited studies shares the stereogenic center and pharmacophore geometry with (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride. View Source
